
1-(2-Bromo-1,1-dimethoxyethyl)-3-chlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-1,1-dimethoxyethyl)-3-chlorobenzene is an organic compound with the molecular formula C10H12BrClO2. It is a derivative of benzene, where the benzene ring is substituted with a bromo group, a chloromethyl group, and two methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1,1-dimethoxyethyl)-3-chlorobenzene typically involves the bromination and chloromethylation of a benzene derivative. One common method includes the following steps:
Chloromethylation: The chloromethyl group can be introduced using chloromethyl methyl ether (ClCH2OCH3) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2).
Methoxylation: The methoxy groups can be introduced by reacting the intermediate with methanol (CH3OH) in the presence of a base such as sodium methoxide (NaOCH3).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
1-(2-Bromo-1,1-dimethoxyethyl)-3-chlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromo and chloro groups can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Amino, thiol, or alkoxy derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dehalogenated benzene derivatives.
科学的研究の応用
1-(2-Bromo-1,1-dimethoxyethyl)-3-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Bromo-1,1-dimethoxyethyl)-3-chlorobenzene involves its interaction with molecular targets such as enzymes or receptors. The bromo and chloro groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their structure and function. The methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
1-(2-Bromo-1,1-dimethoxyethyl)-3-chlorobenzene can be compared with similar compounds such as:
1-(2-Bromo-1,1-dimethoxyethyl)-3-nitrobenzene: Similar structure but with a nitro group instead of a chloro group, leading to different reactivity and applications.
1-(2-Bromo-1,1-dimethoxyethyl)-4-nitrobenzene: Similar structure but with the nitro group in a different position, affecting its chemical properties.
2-(2-Bromo-1,1-dimethoxyethyl)naphthalene: A naphthalene derivative with similar substituents, used in different research contexts.
特性
CAS番号 |
84508-62-3 |
|---|---|
分子式 |
C10H12BrClO2 |
分子量 |
279.56 g/mol |
IUPAC名 |
1-(2-bromo-1,1-dimethoxyethyl)-3-chlorobenzene |
InChI |
InChI=1S/C10H12BrClO2/c1-13-10(7-11,14-2)8-4-3-5-9(12)6-8/h3-6H,7H2,1-2H3 |
InChIキー |
NGPUSQCZMZPVJG-UHFFFAOYSA-N |
正規SMILES |
COC(CBr)(C1=CC(=CC=C1)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Sodium [1-methyl-7-(propan-2-yl)azulen-4-yl]methanide](/img/structure/B14429622.png)
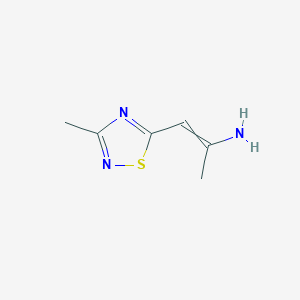

![2,6-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B14429648.png)
![3-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B14429662.png)
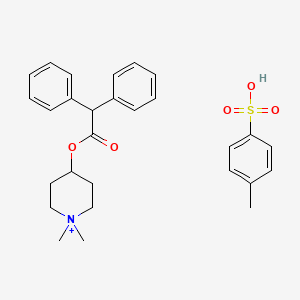
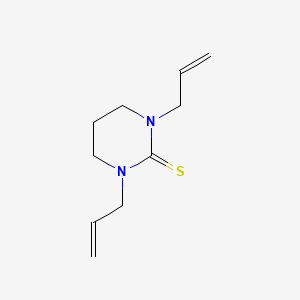
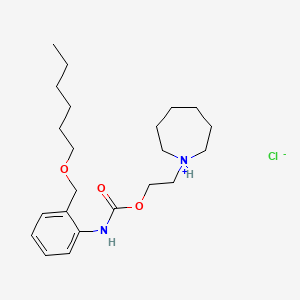
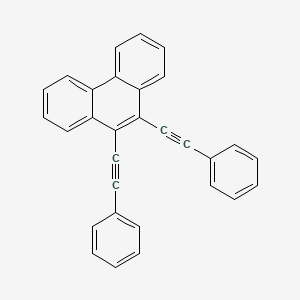
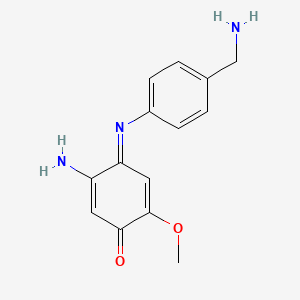

![Trimethyl[1-(phenylsulfanyl)prop-2-en-1-yl]silane](/img/structure/B14429685.png)
![[(Chloroethynyl)sulfanyl]benzene](/img/structure/B14429686.png)
